Diallyl phthalate chemical structure and properties
Diallyl phthalate chemical structure and properties
An In-Depth Technical Guide to Diallyl Phthalate: Structure, Properties, and Applications
Introduction
Diallyl phthalate (DAP) is a high-performance organic compound that serves as a foundational monomer for thermosetting resins. Valued for its exceptional thermal stability, chemical resistance, and superb electrical insulating properties, DAP has been a critical material in demanding sectors since the mid-20th century.[1] When polymerized, DAP forms a densely cross-linked, three-dimensional network, resulting in a rigid, intractable thermoset material that maintains its integrity under severe environmental stress.[2][3] This makes it the material of choice for high-reliability electrical and electronic components, particularly in the aerospace, military, and telecommunications industries.[4]
Unlike common phthalate esters used as plasticizers to impart flexibility to polymers like PVC, DAP functions as a reactive monomer. Its primary role is to polymerize and cross-link, contributing to the structural rigidity and durability of the final product.[3] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the chemical structure, synthesis, polymerization mechanisms, and key applications of diallyl phthalate, grounded in established scientific principles and methodologies.
Chemical Identity and Structure
A precise understanding of DAP's molecular identity is fundamental to appreciating its chemical behavior and reactivity.
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IUPAC Name : bis(prop-2-enyl) benzene-1,2-dicarboxylate[5]
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CAS Number : 131-17-9[1]
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Molecular Formula : C₁₄H₁₄O₄[1]
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Molecular Weight : 246.26 g/mol [5]
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Common Synonyms : Allyl phthalate, Phthalic acid diallyl ester, DAP Monomer, Dapon 35
The structure of diallyl phthalate consists of a central aromatic benzene ring substituted with two carboxylate groups at the ortho positions (a phthalate core). Each carboxylate group is ester-linked to an allyl group (-CH₂-CH=CH₂). The presence of two reactive allyl groups in a single molecule is the cornerstone of its functionality, enabling it to undergo polymerization and act as a potent cross-linking agent.
Caption: Chemical structure of diallyl phthalate (C₁₄H₁₄O₄).
Physicochemical Properties
Diallyl phthalate is a nearly colorless to pale-yellow, oily liquid under standard conditions. It is characterized by a mild, lachrymatory (tear-inducing) odor.[2] Its key physical and chemical properties are summarized in the table below. The low vapor pressure and high flash point contribute to its stability and safety in processing environments compared to more volatile monomers like styrene.[6]
| Property | Value | Source(s) |
| Molecular Weight | 246.26 g/mol | [5] |
| Appearance | Nearly colorless to pale-yellow oily liquid | |
| Density | 1.120 g/cm³ at 20 °C | [1] |
| Melting Point | -70 °C (-94 °F) | [1][2] |
| Boiling Point | 158-165 °C at 4 Torr (5 mmHg) | [1] |
| Flash Point | 166 °C (331 °F) - closed cup | [2] |
| Water Solubility | < 0.1 mg/mL; considered insoluble | [2] |
| Solubility in Organics | Soluble in most organic liquids (alcohols, ethers, acetone) | [7] |
| Vapor Pressure | 1.2 x 10⁻³ mmHg at 25 °C (estimated) | [5] |
| Refractive Index (n²⁰/D) | 1.519 | [8] |
Synthesis of Diallyl Phthalate Monomer
Core Reaction Chemistry
The predominant industrial method for synthesizing diallyl phthalate is the direct esterification of phthalic anhydride with allyl alcohol.[9] This reaction involves the nucleophilic attack of the alcohol's hydroxyl groups on the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring followed by a second esterification to form the diester. The reaction is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbons. Water is produced as a byproduct and must be removed to drive the equilibrium toward the product side, often accomplished using a Dean-Stark apparatus.[10]
Caption: General workflow for the synthesis of diallyl phthalate.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative procedure based on established esterification methods.[7][11]
Materials & Equipment:
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Phthalic anhydride (1.0 mol, 148.1 g)
-
Allyl alcohol (2.2 mol, 127.8 g, ~150 mL)
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Sulfuric acid (concentrated, ~2 mL) or p-Toluenesulfonic acid (~2 g) as a catalyst
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Toluene or xylene (~150 mL) as an azeotropic solvent
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Sodium bicarbonate (5% aqueous solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Polymerization inhibitor (e.g., hydroquinone, cuprous chloride, 0.5 g)[11]
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1 L round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, vacuum distillation setup.
Procedure:
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Setup: Assemble the 1 L round-bottom flask with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser. Ensure all glassware is dry.
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Charging Reactants: To the flask, add phthalic anhydride (148.1 g), allyl alcohol (150 mL), the chosen azeotropic solvent (150 mL), and the polymerization inhibitor.
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Catalyst Addition: While stirring, slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture.
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Reaction: Heat the mixture to reflux using the heating mantle. The azeotrope of water and the solvent will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 4-6 hours), indicating the reaction is complete.
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Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Wash sequentially with:
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100 mL of water.
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100 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst). Repeat until CO₂ evolution ceases.
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100 mL of water.
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100 mL of brine (saturated NaCl solution).
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-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
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Purification: Filter to remove the drying agent. Remove the solvent using a rotary evaporator. The resulting crude DAP is then purified by vacuum distillation (e.g., 165-167 °C at 5 mmHg) to yield the final product as a clear, oily liquid.[8]
Polymerization and Curing
The utility of DAP stems from its ability to polymerize into a thermoset material. This occurs via a free-radical mechanism involving its two allyl groups.[6]
Causality of Mechanism:
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Initiation: The process begins with the addition of a free-radical initiator (e.g., benzoyl peroxide, hydrogen peroxide) which, upon heating, decomposes to form highly reactive free radicals.[6][12]
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Propagation & Cross-linking: A free radical attacks the double bond of an allyl group on a DAP monomer, creating a new radical. This radical can then attack another DAP monomer, propagating a polymer chain. Because each DAP monomer has a second allyl group, this growing chain can branch and cross-link with other chains.
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Termination: The reaction terminates when two radicals combine. The result is a vast, three-dimensional covalent network that is rigid, insoluble, and thermally stable.[3]
Often, the polymerization is controlled to first form a soluble, stable, partially polymerized resin known as a DAP prepolymer .[1][13] This prepolymer, which is a mixture of linear and branched chains with remaining reactive allyl groups, can be formulated with fillers and catalysts into molding compounds. The final curing (cross-linking) to a thermoset solid then occurs during the molding process under heat and pressure.[14]
Caption: Two-stage process of DAP polymerization and curing.
Experimental Protocol: Synthesis of DAP Prepolymer
This protocol is adapted from established methods for creating DAP prepolymers.[1][15]
Materials & Equipment:
-
Diallyl phthalate monomer
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Hydrogen peroxide (30-50% solution) or Benzoyl Peroxide (BPO) as initiator
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A suitable solvent (e.g., toluene, ketone)[1]
-
A non-solvent for precipitation (e.g., methanol, isopropanol)
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Reaction vessel with reflux condenser, nitrogen inlet, thermometer, and mechanical stirrer
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Heating/cooling bath
Procedure:
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Reaction Setup: Charge the reaction vessel with DAP monomer and solvent. Begin stirring and purge the system with nitrogen to remove oxygen, which can inhibit free-radical polymerization.
-
Initiation: Heat the solution to the desired reaction temperature (e.g., 80-110 °C). Once the temperature is stable, add the initiator (e.g., hydrogen peroxide) dropwise over a period of time.
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Polymerization: Maintain the reaction at temperature for several hours. The progress of the polymerization can be monitored by measuring the viscosity or refractive index of the solution.[16] The goal is to achieve a specific degree of polymerization without causing gelation (insoluble cross-linking).
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Termination & Precipitation: Once the desired viscosity is reached, cool the reaction mixture rapidly to stop the polymerization. Pour the viscous polymer solution into a stirred vessel containing an excess of the non-solvent (e.g., methanol). The DAP prepolymer will precipitate as a white solid.
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Isolation and Drying: Filter the precipitated prepolymer, wash it with fresh non-solvent to remove any unreacted monomer, and dry it under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Material Properties and Applications
The cured DAP thermoset resin exhibits a unique combination of properties that makes it indispensable for high-performance applications.
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Excellent Electrical Insulation: It maintains high dielectric strength and low electrical loss, even in high humidity and high-temperature environments. This is critical for preventing signal loss and electrical shorts in electronic components.
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Superb Thermal Stability: DAP resins can be used continuously at temperatures from 150-200 °C and resist deformation during high-heat soldering operations.[4][6]
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Exceptional Dimensional Stability: The highly cross-linked structure results in minimal shrinkage during molding and very low moisture absorption, ensuring that components maintain their precise dimensions over their service life.
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Chemical Resistance: Cured DAP is highly resistant to a wide range of solvents, acids, and alkalis.
These properties directly lead to its use in critical applications:
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Electrical and Electronic Components: Used for connectors, switches, insulators, and circuit boards in military, aerospace, and computer systems where reliability is paramount.[9]
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Laminating Resins: Used to impregnate paper or glass cloth to create decorative and protective laminates for furniture and wall panels. These are often UV-cured and do not contain volatile organic compounds (VOCs).
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Molding Compounds: When mixed with fillers (e.g., glass fibers, minerals), DAP prepolymers are used to create robust, dimensionally stable molded parts.[9]
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Cross-linking Agent: DAP monomer is added to other polymer systems, such as unsaturated polyesters, to improve their heat resistance and mechanical properties.[6]
Analytical and Quality Control Methods
Ensuring the purity of the DAP monomer and the correct properties of the prepolymer is crucial. Several analytical techniques are employed:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining the purity of the DAP monomer and identifying any impurities.[17][18] The chromatographic separation isolates individual components before the mass spectrometer provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.[19]
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Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid screening tool used to verify the chemical identity of DAP by identifying its characteristic functional groups.[20] Key peaks include the C=O stretch of the ester (~1725 cm⁻¹), the C=C stretch of the allyl group (~1650 cm⁻¹), and aromatic C-H bands.[16][21] During polymerization, the decrease in the intensity of the allyl C=C peak can be used to monitor the reaction.[16]
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Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the DAP prepolymer, which are critical parameters that influence the processing characteristics of molding compounds.[14]
Safety, Handling, and Environmental Profile
Toxicological Summary: Diallyl phthalate exhibits low to moderate acute oral toxicity and low acute dermal and inhalation toxicity.[13] It can cause irritation to the skin, eyes, and respiratory tract.[2][22] While most phthalates are known for their potential as endocrine disruptors, DAP's primary health concerns are related to its metabolism. In the body, it can be hydrolyzed to monoallyl phthalate and allyl alcohol, a known liver toxicant.[23] Chronic exposure may affect the liver and genetic material.[22]
Safe Handling and Storage:
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Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles or a face shield, and work in a well-ventilated area or under a fume hood.
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Storage: DAP is stable at room temperature but can polymerize if not inhibited, especially when exposed to heat, light, or oxygen.[2] It should be stored in a cool, dark, tightly sealed container with a polymerization inhibitor.[2]
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Incompatibilities: DAP can react with strong oxidizing agents, acids, and alkalis.[2]
Environmental Profile: Diallyl phthalate is expected to have low mobility in soil.[5] Its primary degradation pathway in the environment is through biodegradation.[5] In the atmosphere, it degrades relatively quickly by reacting with photochemically-produced hydroxyl radicals.[5] However, like other phthalates, it is considered a toxic environmental pollutant and an endocrine disruptor, necessitating careful management of its release into the environment.[24] Studies on its biodegradation in wastewater treatment have shown that de-esterification is a key removal route.
Conclusion
Diallyl phthalate is a uniquely versatile monomer whose value lies in its ability to form highly durable, stable, and resistant thermoset polymers. Its chemical structure, featuring a rigid phthalate core and two reactive allyl groups, is directly responsible for the exceptional electrical, thermal, and dimensional properties of its cured resins. While its synthesis and polymerization require careful control, the resulting materials provide performance characteristics that are difficult to achieve with other polymer systems. This makes DAP an enduring and critical component in the manufacturing of high-reliability products across the electronics, aerospace, and industrial sectors.
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